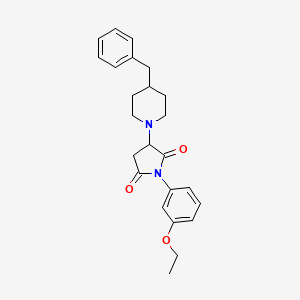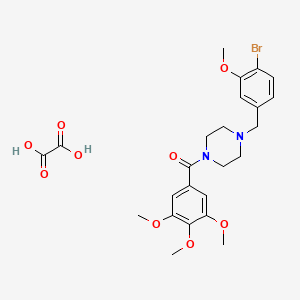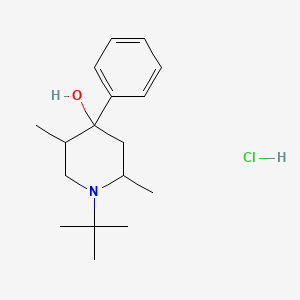![molecular formula C21H30N2O4 B5226519 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of various signaling pathways, such as the NF-κB and MAPK pathways. 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress-induced damage in neuronal cells.
实验室实验的优点和局限性
4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide. One area of interest is the potential use of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide and to determine its efficacy in animal models of these diseases. Another potential application of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide is in the treatment of cancer. Studies have shown that 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide can induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapy. Additionally, the development of new synthesis methods for 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide may lead to the discovery of more potent analogs with improved pharmacological properties.
In conclusion, 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide is a synthetic compound that has shown great potential for use in various disease conditions. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide and to determine its efficacy in animal models of disease.
合成方法
The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide involves the reaction of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride to form the corresponding acetyl derivative. This intermediate is then reacted with N-cyclohexyl-N, N-dimethylamine to form the desired product, 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide.
科学研究应用
4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-N-cyclohexyl-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-15(24)23-12-10-18(11-13-23)27-19-9-8-16(14-20(19)26-2)21(25)22-17-6-4-3-5-7-17/h8-9,14,17-18H,3-7,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZJCHMDXOPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)




![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
